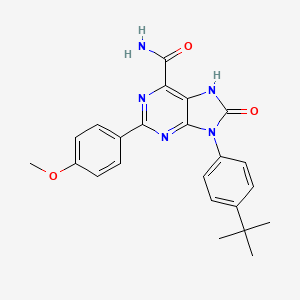

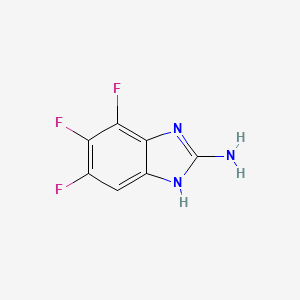

![molecular formula C7H13NO3S B2977440 9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide CAS No. 2253632-99-2](/img/structure/B2977440.png)

9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide, also known as IDTD, is a heterocyclic compound that has been studied for its potential use in various scientific applications. This compound has a unique structure that makes it a promising candidate for use in research related to drug development, biochemistry, and physiology. In

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Research into 9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide and related compounds has led to the development of stereochemically controlled synthesis methods. One such method involves the acid-catalyzed phenylsulfanyl migration, which allows for the preparation of single enantiomers and diastereoisomers of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro[4.5]decanes. This method offers controlled synthesis by choosing either the syn- or anti-stereochemistry through aldol reactions or the reduction of hydroxy-ketones (Eames, Heras, Jones, & Warren, 1996).

Diastereoselectivity in Aldol Reactions

The influence of the beta-alkoxy group on diastereoselectivity during aldol reactions involving tetrahydro-4H-thiopyran-4-one and 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde has been studied. This research highlights the ability to selectively obtain three of the four possible diastereomers from such reactions under optimized conditions. The findings provide valuable insights into the effects of different enolates and promoters on reaction outcomes, contributing to the understanding of stereoselective synthesis in organic chemistry (Ward et al., 2002).

Structural Studies

Research has also focused on the synthesis and crystallographic analysis of oxaspirocyclic compounds, which are structurally related to 9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide. Such studies involve determining the crystal structures of new compounds through X-ray crystallography, providing valuable information about their molecular configurations and potential interactions in solid-state forms (Jiang & Zeng, 2016).

Enantioselective and Diastereoselective Synthesis

Further advancements in the field include the development of enantioselective and diastereoselective synthesis methods. For instance, proline-catalyzed aldol reactions with specific substrates have demonstrated the ability to proceed with dynamic kinetic resolution, yielding single adducts with excellent enantioselectivity. Such reactions extend the scope of enantioselective direct aldol reactions and offer efficient syntheses for valuable synthons in organic chemistry (Ward, Jheengut, & Akinnusi, 2005).

Eigenschaften

IUPAC Name |

9-imino-1,4-dioxa-9λ6-thiaspiro[4.5]decane 9-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c8-12(9)5-1-2-7(6-12)10-3-4-11-7/h8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRWFPUFMCSOYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CS(=N)(=O)C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Imino-1,4-dioxa-9lambda6-thiaspiro[4.5]decane 9-oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2977358.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2977360.png)

![N-Ethyl-N-[2-[2-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2977363.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2977366.png)

![[5-(3-Amino-4-ethoxyphenyl)furan-2-yl]methanol](/img/structure/B2977369.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2977370.png)

![1-(4-Ethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2977373.png)

![methyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2977375.png)

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2977379.png)